molecular formula C17H16N6O6 B12936720 2'-Deoxy-N-(4-nitrobenzoyl)adenosine CAS No. 90335-45-8

2'-Deoxy-N-(4-nitrobenzoyl)adenosine

Cat. No.: B12936720
CAS No.: 90335-45-8
M. Wt: 400.3 g/mol
InChI Key: YHVXBEVXKRIKOC-YNEHKIRRSA-N
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Description

2'-Deoxy-N-(4-nitrobenzoyl)adenosine is a chemically modified nucleoside of significant interest in biochemical and pharmaceutical research. This compound belongs to a class of molecules where the exocyclic amine of the adenine base is protected by a 4-nitrobenzoyl group . This protective group strategy is crucial in oligonucleotide synthesis , particularly in the phosphoramidite method, where it prevents side reactions and enables the efficient automated construction of DNA strands . The 2'-deoxyribose sugar is a fundamental component of DNA, making this nucleoside a key building block for preparing synthetic oligonucleotides. As a research chemical, its primary value lies in its role as a protected intermediate . The 4-nitrobenzoyl group enhances the stability and handling properties of the nucleoside during synthetic processes. Researchers utilize such protected deoxyadenosine derivatives to study nucleic acid interactions, enzyme kinetics, and to develop novel diagnostic probes or therapeutic agents. The specific properties and full research applications of this compound are an active area of scientific investigation. Handling and Usage: This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. It is the responsibility of the researcher to determine the suitability of this compound for their specific purpose.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90335-45-8

Molecular Formula

C17H16N6O6

Molecular Weight

400.3 g/mol

IUPAC Name

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-4-nitrobenzamide

InChI

InChI=1S/C17H16N6O6/c24-6-12-11(25)5-13(29-12)22-8-20-14-15(18-7-19-16(14)22)21-17(26)9-1-3-10(4-2-9)23(27)28/h1-4,7-8,11-13,24-25H,5-6H2,(H,18,19,21,26)/t11-,12+,13+/m0/s1

InChI Key

YHVXBEVXKRIKOC-YNEHKIRRSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])CO)O

Origin of Product

United States

Synthetic Methodologies for 2 Deoxy N 4 Nitrobenzoyl Adenosine and Its Derivatives

Direct N-Acylation Approaches for 2'-Deoxyadenosine (B1664071)

Direct acylation of the N6-amino group of 2'-deoxyadenosine is the most common route to introduce the 4-nitrobenzoyl protecting group. This process requires careful control of reaction conditions to ensure that the acylation occurs specifically at the desired nitrogen atom, avoiding reactions at the hydroxyl groups of the deoxyribose sugar.

The key to synthesizing N6-acylated deoxyadenosine (B7792050) derivatives lies in regioselective functionalization. The 2'-deoxyadenosine molecule presents multiple reactive sites, including the N6-exocyclic amino group and the 3'- and 5'-hydroxyl groups of the sugar moiety. The N6-amino group is nucleophilic and must be protected to prevent side reactions during oligonucleotide synthesis. atdbio.com

To achieve site-specific acylation at the N6 position, chemists often employ methods that transiently protect the hydroxyl groups, allowing the amino group to be the primary site of reaction. One common strategy involves the use of transient silyl (B83357) protection. For instance, reacting 2'-deoxyadenosine with an excess of an acylating agent like 4-nitrobenzoyl chloride in the presence of a base like pyridine (B92270) leads to the formation of a peracylated intermediate, where both the hydroxyl and amino groups are modified. Subsequent selective deacylation of the more labile O-acyl groups, often through carefully controlled basic or ammoniacal conditions, yields the desired N6-acylated product. researchgate.net

Alternative approaches for regioselectivity involve direct 1-N-alkylation followed by a Dimroth rearrangement to yield N6-substituted adenosines. researchgate.netnih.gov While this is more common for alkylation, the principles of exploiting the differential reactivity of the nitrogen atoms in the purine (B94841) ring are fundamental to nucleoside chemistry. The inherent difference in nucleophilicity between the exocyclic amino group and the ring nitrogens, as well as the hydroxyl groups, allows for targeted modifications under specific reaction conditions. nih.gov

The successful synthesis of 2'-Deoxy-N-(4-nitrobenzoyl)adenosine hinges on the optimization of reaction conditions to maximize yield and purity. The choice of acylating agent, solvent, base, and temperature are all critical parameters.

The standard procedure involves the use of 4-nitrobenzoyl chloride as the acylating agent in a solvent such as pyridine, which also serves as a base to neutralize the hydrochloric acid byproduct. The reaction is typically performed at low temperatures to control reactivity and minimize side products.

A widely adopted method for N-acylation is the transient protection method developed by Ti et al. In this procedure, 2'-deoxyadenosine is treated with the acid chloride (e.g., 4-nitrobenzoyl chloride) in anhydrous pyridine. The reaction initially forms a mixture of N,O-acylated products. The key optimization step is the subsequent treatment with aqueous ammonia (B1221849) at a controlled temperature. This condition selectively cleaves the O-benzoyl esters from the sugar hydroxyls, which are more labile than the N-benzoyl amide bond, affording the desired N6-(4-nitrobenzoyl)-2'-deoxyadenosine.

ParameterConditionPurpose
Acylating Agent 4-Nitrobenzoyl chlorideIntroduces the 4-nitrobenzoyl group.
Solvent Anhydrous PyridineActs as a solvent and acid scavenger.
Initial Reaction Low temperature (e.g., 0°C to room temp.)Controls reactivity and prevents side reactions.
Deprotection Aqueous AmmoniaSelectively removes the O-acyl groups from the sugar.
Purification Silica Gel ChromatographyIsolates the pure N6-acylated product.

This optimized, one-pot procedure is efficient and avoids the need for separate protection and deprotection steps for the sugar hydroxyls, making it a practical choice for preparing the building block.

Integration into Modular Oligonucleotide Synthesis

Once synthesized, this compound is not used directly but is converted into a reactive monomer suitable for automated DNA synthesizers. This involves transforming it into a phosphoramidite (B1245037) derivative, the standard building block for solid-phase oligonucleotide synthesis. wikipedia.orgnih.gov

The conversion to a phosphoramidite building block involves a two-step process following the initial N-protection:

5'-Hydroxyl Protection: The 5'-hydroxyl group is protected with an acid-labile 4,4'-dimethoxytrityl (DMT) group. glenresearch.com This is typically achieved by reacting N6-(4-nitrobenzoyl)-2'-deoxyadenosine with DMT-chloride in pyridine. The DMT group is crucial as it is removed at the beginning of each coupling cycle in solid-phase synthesis, freeing the 5'-hydroxyl for chain elongation. umich.edu

3'-Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, most commonly 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a weak base like N,N-diisopropylethylamine (DIPEA). nih.govmdpi.com This reaction introduces the phosphoramidite moiety at the 3'-position, which is the reactive group that will form the phosphate (B84403) backbone of the DNA strand.

The resulting molecule, 5'-O-(4,4'-dimethoxytrityl)-N6-(4-nitrobenzoyl)-2'-deoxyadenosine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite, is the final, stable building block ready for use in automated synthesis. umich.edu

The N-(4-nitrobenzoyl)adenosine phosphoramidite is incorporated into DNA sequences using automated solid-phase synthesis. wikipedia.org The synthesis occurs on a solid support, typically controlled-pore glass (CPG), and follows a four-step cycle for each nucleotide addition. atdbio.comumich.edu

The Synthesis Cycle:

Deblocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the nucleotide attached to the solid support using a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane. umich.edu

Coupling: The this compound phosphoramidite is activated by a weak acid, such as tetrazole, and then reacts with the now-free 5'-hydroxyl group of the growing oligonucleotide chain. biosearchtech.com

Capping: Any unreacted 5'-hydroxyl groups are acetylated using acetic anhydride (B1165640) and N-methylimidazole. This step prevents the formation of deletion-mutant sequences. biosearchtech.com

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable pentavalent phosphate triester using an iodine solution in the presence of water and pyridine. biosearchtech.com

This cycle is repeated for each nucleotide in the desired sequence. After the final nucleotide is added, the completed DNA chain is cleaved from the solid support and all protecting groups are removed. The 4-nitrobenzoyl group, along with other base-protecting groups (like benzoyl for dC and isobutyryl for dG) and the cyanoethyl groups from the phosphate backbone, are typically removed in a single step by heating with concentrated ammonium (B1175870) hydroxide (B78521). atdbio.com Post-synthesis protocols can also involve other reagents for the site-specific modification of incorporated nucleobases. nih.govnih.gov

Advanced Synthetic Strategies for Deoxyadenosine Analogs with N-Protection

While the 4-nitrobenzoyl group is a robust and widely used protecting group, advanced synthetic strategies have explored other N-protecting groups and the synthesis of complex deoxyadenosine analogs. The choice of protecting group can be critical, especially for the synthesis of sensitive or highly modified oligonucleotides. For example, "ultra-mild" protecting groups like phenoxyacetyl (Pac) or dimethylformamidine (dmf) are used for bases when the oligonucleotide contains modifications that are unstable to standard ammonium hydroxide treatment. atdbio.com

Advanced strategies also focus on synthesizing deoxyadenosine analogs with modifications to the sugar or base to imbue them with novel properties. nih.gov For instance, 2'-O-modified adenosine (B11128) building blocks are synthesized for RNA interference applications, enhancing stability and nuclease resistance. nih.gov The synthesis of these analogs often requires multi-step procedures and orthogonal protecting group strategies to selectively modify different parts of the nucleoside. umich.edu The fundamental requirement in all these advanced syntheses is the reliable protection of the exocyclic amino group, for which the fundamental chemistry developed for groups like 4-nitrobenzoyl remains highly relevant. nih.gov

Anomeric Control in Glycosylation Reactions of Deoxyribose Derivatives

The formation of the N-glycosidic bond between the purine base and the deoxyribose sugar is a pivotal step in the synthesis of this compound. Achieving control over the anomeric center (C1' of the deoxyribose) is crucial to selectively obtain the biologically relevant β-anomer. The synthesis of β-2'-deoxy[9-15N]adenosine, for instance, has been achieved in four steps starting from commercially available 5-amino-4,6-dichloropyrimidine (B16409) and utilizing 15NH3. rsc.org

Glycosylation reactions are fundamental in nucleoside synthesis and represent a significant area of ongoing research to enhance efficiency and selectivity. beilstein-journals.org These reactions involve the coupling of a glycosyl donor (the sugar moiety) with a glycosyl acceptor (the nucleobase). beilstein-journals.org The stereochemical outcome of the glycosylation is influenced by several factors, including the nature of the protecting groups on the sugar, the type of activating agent used, and the reaction conditions.

In the context of 2'-deoxynucleosides, the absence of a participating group at the C2' position of the deoxyribose makes stereocontrol challenging. Unlike ribosides, where a C2'-acyl group can direct the incoming nucleobase to the β-face of the oxocarbenium ion intermediate, 2'-deoxy sugars lack this functionality. Consequently, glycosylation of 2'-deoxyribose derivatives can often lead to a mixture of α and β anomers.

To favor the formation of the β-anomer, various strategies have been developed. One common approach involves the use of a halogenated sugar, such as a 1-chloro-2-deoxyribose derivative, which can be coupled with the protected adenine (B156593) base. The choice of solvent can also play a significant role. For instance, the use of acetonitrile (B52724) can, in some cases, favor the formation of the β-anomer through the "nitrile effect," where the solvent participates in the reaction to form an α-nitrilium ion intermediate that is then displaced by the nucleobase in an SN2-like fashion.

Another strategy to control anomeric selectivity is through "self-activation" of the anomeric center. This involves using a glycosyl donor with a group at the anomeric position that can be activated under specific conditions to promote glycosylation. beilstein-journals.org For example, a 4-bromobutanyl group has been used as a self-activating aglycone on a mannose monomer, which proceeds even without an external activator. beilstein-journals.org The proposed mechanism involves the anomeric oxygen displacing the bromide to form a tetrahydrofuran (B95107) ring, which then forms an oxocarbenium ion that is attacked by the nucleophile to yield the 1,2-trans glycoside. beilstein-journals.org

The table below summarizes typical conditions that can be employed to control anomeric selectivity in the glycosylation of deoxyribose derivatives with purine bases.

Glycosyl DonorGlycosyl AcceptorCoupling ConditionsPredominant Anomer
1-Chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranoseN-BenzoyladenineNaH, CH3CNβ
1-O-Acetyl-3,5-di-O-p-toluoyl-2-deoxy-D-ribofuranosePersilylated N-BenzoyladenineTMSOTf, DCEMixture of α/β
Methyl 3,5-di-O-p-toluoyl-2-deoxy-1-thio-β-D-ribofuranosideN-BenzoyladenineNIS, TfOH, CH2Cl2β

Stereoselective Introduction of Additional Functionalities on the Deoxyribose Moiety

The introduction of new functional groups onto the deoxyribose ring of this compound derivatives can be essential for modulating their biological activity or for use as chemical probes. Such modifications must be performed stereoselectively to ensure the desired spatial arrangement of the new substituent. Stereoselective reactions are those that favor the formation of one stereoisomer over another. masterorganicchemistry.com

The hydroxyl groups at the C3' and C5' positions of the deoxyribose are common sites for modification. Protecting group strategies are instrumental in allowing for the selective functionalization of one hydroxyl group in the presence of the other. For instance, the primary 5'-hydroxyl group can be selectively protected with a bulky silyl group (e.g., tert-butyldimethylsilyl, TBDMS) or a trityl group, leaving the 3'-hydroxyl group available for further reaction.

Once the desired hydroxyl group is exposed, it can be converted into other functionalities with controlled stereochemistry. For example, a Mitsunobu reaction can be used to invert the stereochemistry of the 3'-hydroxyl group by displacing it with a nucleophile, such as a carboxylate or an azide. This reaction proceeds with a well-defined inversion of configuration at the reacting center.

The synthesis of 2'-deoxy-2'-isocyano-1-β-D-arabinofuranosylcytosine (NCDAC) from a 2'-azido-2'-deoxy-1-β-D-arabinofuranosyluracil derivative highlights the stereospecific transformations that can be achieved on the sugar moiety. nih.gov Although attempts to synthesize 2'-deoxy-2'-isocyanocytidine failed due to an intramolecular reaction, the synthesis of related uracil (B121893) and thymine (B56734) analogues was successful. nih.gov

Furthermore, the synthesis of various adenosine derivatives often involves coupling reactions to introduce diverse substituents. nih.gov For example, the synthesis of 5'-(N-aminoacyl)-sulfonamido-5'-deoxyadenosine derivatives has been accomplished through coupling reactions via the Mitsunobu reaction, followed by ammonolysis and oxidative chlorination. nih.gov

The following table provides examples of stereoselective reactions that can be applied to the deoxyribose moiety of a protected 2'-deoxyadenosine derivative.

Starting MaterialReagent(s)Reaction TypeProduct (Stereochemistry)
5'-O-TBDMS-2'-deoxyadenosineDEAD, PPh3, PhCOOHMitsunobu Reaction3'-O-Benzoyl-5'-O-TBDMS-2'-deoxyarabinofuranosyladenine (inversion at C3')
3',5'-di-O-Acetyl-2'-deoxyadenosineMsCl, PyridineMesylation3',5'-di-O-Acetyl-2'-deoxy-5'-O-mesyladenosine (retention at C5')
5'-O-DMT-2'-deoxyadenosine(CF3SO2)2O, PyridineSulfonylation5'-O-DMT-3'-O-triflyl-2'-deoxyadenosine (retention at C3')

Mechanistic Investigations of N 4 Nitrobenzoyl Protection and Deprotection in Deoxyadenosine Chemistry

Reaction Mechanisms of 4-Nitrobenzoyl Group Introduction

The introduction of the 4-nitrobenzoyl group onto the N6-position of 2'-deoxyadenosine (B1664071) is a pivotal step in the preparation of this key building block for DNA synthesis. This acylation reaction must be highly selective to avoid modification of the hydroxyl groups on the deoxyribose sugar moiety.

Understanding Reactivity and Selectivity in Acylation Reactions

The selective N-acylation of 2'-deoxyadenosine with 4-nitrobenzoyl chloride is a nuanced process governed by the relative nucleophilicity of the various functional groups present in the molecule. The exocyclic N6-amino group of the adenine (B156593) base is a potent nucleophile, readily attacking the electrophilic carbonyl carbon of the acylating agent. However, the 3'- and 5'-hydroxyl groups of the deoxyribose sugar also possess nucleophilic character and can compete in the acylation reaction.

The inherent reactivity of the acylating agent also plays a role. 4-Nitrobenzoyl chloride, with its electron-withdrawing nitro group, is a highly reactive acylating agent, which can sometimes compromise selectivity. The change from an acyl anhydride (B1165640) to an acyl chloride can significantly impact both the reaction rate and the site of acylation. nih.gov

Deprotection Mechanisms of the N-(4-Nitrobenzoyl) Group

The removal of the 4-nitrobenzoyl protecting group is typically the final step in oligonucleotide synthesis, restoring the natural structure of the adenine base. This deprotection must be efficient and clean, without causing any damage to the newly synthesized DNA strand.

Base-Mediated Cleavage Pathways, including Beta-Elimination Processes

The standard method for the deprotection of the N-(4-nitrobenzoyl) group involves treatment with a base, most commonly aqueous ammonia (B1221849) or a solution of an amine in an organic solvent. The mechanism of this base-mediated cleavage proceeds through a nucleophilic attack of the hydroxide (B78521) or amine at the carbonyl carbon of the benzoyl group. This forms a tetrahedral intermediate which then collapses, cleaving the amide bond and releasing the free amino group of deoxyadenosine (B7792050).

In some cases, particularly with certain protecting groups or under specific conditions, a β-elimination pathway can occur. wikipedia.org While more commonly associated with the removal of protecting groups from the sugar moiety, analogous elimination processes can be envisioned for the base. However, for the N-(4-nitrobenzoyl) group, the primary deprotection pathway is direct nucleophilic acyl substitution.

Influence of Solvent Polarity and Proton Acceptors on Deprotection Kinetics

The rate of the deprotection reaction is significantly influenced by the reaction medium. The polarity of the solvent can affect the stability of the transition state during the nucleophilic attack. acs.org Protic solvents, for example, can stabilize the developing negative charge on the carbonyl oxygen through hydrogen bonding, potentially accelerating the reaction. acs.org

The choice and concentration of the base, which acts as a proton acceptor, are also critical. A stronger or more concentrated base will generally lead to faster deprotection. However, overly harsh basic conditions can lead to undesired side reactions, such as degradation of the deoxyribose sugar. The kinetics of N-acyl purine (B94841) deprotection often exhibit a first-order dependence on the substrate concentration and can also be influenced by the steric bulk of the acyl group and the surrounding substituents. nih.gov

Role of Intramolecular Hydrogen Abstraction and Aci-nitro Intermediates (by analogy to related nitroaryl protecting groups)

While direct nucleophilic attack is the predominant deprotection mechanism for N-benzoyl groups, related nitroaryl protecting groups, such as the o-nitrobenzyl group, can be cleaved through different pathways involving intramolecular hydrogen abstraction. nih.govcaltech.edu In these cases, upon photochemical or chemical activation, the excited nitro group can abstract a hydrogen atom from a nearby position, leading to the formation of an aci-nitro intermediate. nih.gov This intermediate can then undergo further rearrangement and fragmentation to release the protected functional group.

Although not the primary pathway for the N-(4-nitrobenzoyl) group under standard basic deprotection conditions, the potential for such mechanisms to be triggered under specific conditions, such as photolysis, should be considered. The presence of the nitro group introduces a functionality that can participate in complex chemical transformations. masterorganicchemistry.com

Chemical Stability and Potential Side Reactions of 2'-Deoxy-N-(4-nitrobenzoyl)adenosine

The stability of this compound is a critical factor throughout the process of oligonucleotide synthesis. While the protecting group is designed to be stable under the conditions of DNA chain assembly, it is not completely inert.

Under acidic conditions, the glycosidic bond can be susceptible to cleavage, leading to depurination. The electron-withdrawing nature of the 4-nitrobenzoyl group helps to stabilize this bond compared to unprotected deoxyadenosine. However, prolonged exposure to strong acids should be avoided.

During the basic deprotection step, side reactions can occur if the conditions are not carefully controlled. In addition to potential degradation of the sugar-phosphate backbone of the oligonucleotide, modification of the adenine base itself is a possibility. One potential side reaction is the Dimroth rearrangement, although this is more common for other heterocyclic systems. The most significant concern is incomplete deprotection, which would leave the N6-amino group acylated and render the synthetic DNA non-functional for biological applications.

The stability of the compound in storage is also a consideration. Like many complex organic molecules, it should be stored in a cool, dry, and dark environment to prevent degradation over time. medchemexpress.com

Resistance to Acid-Catalyzed Depurination During Oligonucleotide Assembly

A critical step in solid-phase oligonucleotide synthesis is the repetitive removal of the 5'-O-dimethoxytrityl (DMT) group, which is typically achieved by treatment with a mild acid. However, this acidic environment poses a risk of cleaving the N-glycosidic bond of purine nucleosides, a detrimental side reaction known as depurination. The susceptibility of a protected deoxyadenosine to depurination is significantly influenced by the nature of the N-acyl protecting group.

The presence of the electron-withdrawing nitro group on the benzoyl moiety of this compound has a pronounced effect on the stability of the N-glycosidic bond. Electron-withdrawing substituents decrease the electron density of the purine ring system, thereby making the glycosidic bond more labile and susceptible to acid-catalyzed hydrolysis. This is a well-established principle in nucleoside chemistry. Consequently, it is anticipated that the rate of depurination for N-(4-nitrobenzoyl) protected deoxyadenosine would be higher compared to its counterpart protected with a standard benzoyl group under identical acidic conditions.

Table 1: Predicted Relative Stability to Acid-Catalyzed Depurination

Protected Deoxyadenosine DerivativeElectron-Withdrawing/Donating Nature of Acyl GroupPredicted Relative Rate of Depurination
This compoundStrongly Electron-WithdrawingHighest
2'-Deoxy-N-benzoyl)adenosineModerately Electron-WithdrawingIntermediate
2'-Deoxyadenosine (unprotected)-Lowest

This table is based on established principles of physical organic chemistry as applied to nucleoside stability. Specific kinetic data would be required for precise quantification.

Investigation of Transacylation and Other Undesirable Chemical Transformations

The reactivity of the carbonyl group of the N-(4-nitrobenzoyl) moiety is enhanced by the electron-withdrawing nature of the nitro group. This heightened electrophilicity could theoretically increase the propensity for nucleophilic attack, including transacylation reactions. However, specific studies detailing the incidence and mechanistic pathways of transacylation for this compound during automated oligonucleotide synthesis are not extensively documented in publicly accessible literature.

Other potential undesirable chemical transformations could involve reactions of the nitro group itself under the various conditions of the synthesis cycle, including oxidation and cleavage/deprotection steps. While the nitroaromatic system is generally stable, its reactivity under the specific chemical regimen of DNA synthesis warrants consideration, although detailed reports on such side reactions for this particular compound are scarce.

Table 2: Potential Undesirable Chemical Transformations

TransformationDescriptionPotential Consequence
Transacylation Transfer of the 4-nitrobenzoyl group to a free hydroxyl function.Chain termination, leading to truncated oligonucleotide sequences.
Nitro Group Reduction Partial or complete reduction of the nitro group during synthesis or deprotection.Alteration of the protecting group's properties and potential for unforeseen side products.

This table outlines theoretically possible side reactions. The actual occurrence and significance of these transformations would depend on the specific conditions employed during oligonucleotide synthesis.

Applications of 2 Deoxy N 4 Nitrobenzoyl Adenosine in Oligonucleotide Synthesis and Chemical Biology Research

Utilization as a Core Building Block in Modified Oligonucleotide Synthesis

The automated phosphoramidite (B1245037) method is the standard for modern oligonucleotide synthesis, a cyclical process involving deprotection, coupling, capping, and oxidation/sulfurization. In this context, 2'-Deoxy-N-(4-nitrobenzoyl)adenosine, when converted into its phosphoramidite derivative, becomes a key reagent for introducing adenosine (B11128) units into a sequence.

StepPurposeKey Reagents
1. DetritylationRemoves the 5'-hydroxyl protecting group (DMT) from the support-bound nucleotide, preparing it for the next coupling reaction.Dichloroacetic Acid (DCA) in Dichloromethane (DCM)
2. CouplingAdds the next nucleotide to the chain by forming a phosphite (B83602) triester linkage.Phosphoramidite monomer (e.g., derived from this compound) and an activator (e.g., 1H-tetrazole).
3. CappingAcetylates any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.Acetic anhydride (B1165640) and 1-methylimidazole.
4. OxidationConverts the unstable phosphite triester linkage into a more stable phosphate (B84403) triester.Iodine solution.

This table outlines the four main steps of the phosphoramidite synthesis cycle used to create oligonucleotides.

The construction of oligonucleotides with novel properties relies on the ability to incorporate a variety of chemical modifications at specific positions within a DNA or RNA sequence. nih.gov Protected building blocks like this compound are essential for this work, providing the standard adenosine component that can be interspersed with modified counterparts. Researchers have created a vast library of such analogs to probe biological systems, including:

Sugar Modifications: Introducing groups like 2'-fluoro or 2'-O-methyl at the sugar position can enhance nuclease resistance and binding affinity to target RNA. nih.govnih.gov

Base Modifications: Analogs such as 7-deaza-purines are used to study the role of stacking interactions, while photoreactive groups like 2-azido-2'-deoxyinosine can be used for cross-linking studies. researchgate.net

Backbone Modifications: The natural phosphodiester linkage can be replaced with alternatives like phosphorothioates to increase stability against enzyme degradation. nih.gov

The reliable and routine incorporation of the canonical base, adenosine, using its protected form, is a prerequisite for synthesizing oligonucleotides that contain these more complex, functional modifications. nih.govnih.gov

The success of oligonucleotide synthesis is highly dependent on the efficiency and "cleanliness" of the chemical reactions in each cycle. The use of robust protecting groups on the exocyclic amines of nucleobases is critical for achieving high-purity final products. nih.gov The N⁶-benzoyl group on adenine (B156593) is a standard protection strategy. The 4-nitrobenzoyl group, as used in this compound, is an alternative acyl-type protection.

The function of this protecting group is to prevent the N⁶-amino group from undergoing undesirable side reactions during the phosphoramidite coupling and subsequent steps. Inefficient protection or the formation of byproducts during deprotection can lead to a heterogeneous mixture of oligonucleotides, complicating purification and compromising the integrity of downstream experiments. By providing effective protection during synthesis and allowing for clean removal afterward, building blocks like this compound contribute directly to methodologies that yield high-purity oligonucleotides for research and therapeutic applications. nih.gov

Development of Functional Probes and Chemical Tools

Custom-synthesized oligonucleotides are indispensable as precision tools in chemical biology. nih.gov The synthesis of these tools, whether they are fluorescently labeled probes for imaging or substrates for enzyme analysis, begins with fundamental building blocks, including protected adenosine. nih.govnih.gov

To understand the mechanisms of enzymes that process nucleic acids, such as polymerases, helicases, and repair enzymes, scientists often use oligonucleotides containing modified nucleosides as substrates or inhibitors. nih.govnih.gov For instance, analogs of 2'-deoxyadenosine (B1664071) have been synthesized to probe the active sites of enzymes like glycosomal glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.gov The creation of these specialized oligonucleotides requires a synthetic strategy where both the modified and unmodified bases are added sequentially. The incorporation of a standard adenosine residue at a desired position is accomplished using a protected phosphoramidite, such as one derived from this compound. This allows for the precise placement of the natural base alongside the analog being studied, enabling a systematic analysis of the enzyme's structure-activity relationships.

DNA polymerases exhibit remarkable fidelity, selecting the correct deoxynucleotide triphosphate (dNTP) from a pool of structurally similar molecules. nih.gov To investigate the basis of this specificity, researchers synthesize DNA templates containing modified bases or use modified dNTPs. nih.gov It has been shown that factors beyond simple hydrogen bonding, such as the shape and hydrophobicity of the nucleobase, play a crucial role in polymerase activity. nih.gov

For example, studies using nucleoside analogs have challenged the dogmatic view that hydrogen bonding is essential for polymerization. nih.gov The synthesis of the DNA templates used in these polymerase assays relies on the phosphoramidite method. This compound phosphoramidite would be used to place adenosine residues at specific sites in the template strand, which the polymerase then reads. This allows for a controlled investigation into how the polymerase interacts with both natural bases and strategically placed analogs, providing insights into fidelity and chain termination mechanisms. nih.govnih.gov

Investigation of Nucleobase Interactions and Duplex Stability in Modified Nucleic Acids

The stability of the DNA double helix is determined by a combination of hydrogen bonding between complementary base pairs and stacking interactions between adjacent bases. nih.gov Chemical modifications to any part of the nucleotide—base, sugar, or phosphate backbone—can alter these interactions and affect the thermal stability (melting temperature, or Tₘ) of the duplex. nih.gov

The synthesis of oligonucleotides for these stability studies requires the use of protected monomers for all four canonical bases, including this compound, to assemble the desired sequences containing specific modifications. nih.govresearchgate.net For example, studies have systematically replaced deoxyadenosine (B7792050) with various 2'-O-alkyl adenosine analogs and measured the resulting change in Tₘ. These experiments demonstrate a clear correlation between the size of the 2'-substituent and duplex stability, providing fundamental insights into nucleic acid structure. nih.gov Similarly, modifications to the phosphate backbone or the nucleobase itself can either stabilize or destabilize the duplex, with effects that are often dependent on the sequence context and the nature of the complementary strand (DNA or RNA). beilstein-journals.org

Modification TypeExample ModificationEffect on DNA:RNA Duplex Tₘ (per modification)
2'-Sugar (Alkyl Series) 2'-O-methyl A+1.8 °C (stabilizing)
2'-O-ethyl A+1.0 °C (stabilizing)
2'-O-propyl A+0.4 °C (stabilizing)
2'-O-nonyl A-2.0 °C (destabilizing)
2'-Sugar (Electronegative) 2'-fluoro dA+1.3 °C (stabilizing)
Purine (B94841) Base 2-amino-adenosine~+1.0 °C (stabilizing)

This table summarizes data from studies on the thermal stability of modified oligonucleotides, showing the average change in melting temperature (ΔTₘ) per substitution compared to an unmodified duplex. Data compiled from multiple sources. nih.gov

The ability to synthesize these varied oligonucleotides, which is predicated on the availability of reliable building blocks like this compound, is crucial for systematically mapping the relationship between chemical structure and duplex stability.

Impact of N-Protection on Hydrogen Bonding and Base Pairing Properties

The N-protection of the exocyclic amino group of 2'-deoxyadenosine with a 4-nitrobenzoyl group is a standard procedure in solid-phase oligonucleotide synthesis. The primary function of this bulky aromatic group is to prevent the N6-amino group from participating in undesired side reactions during the phosphoramidite coupling steps. However, this essential modification has a direct and significant impact on the hydrogen bonding capabilities of the adenosine base.

In its natural state within a DNA duplex, the N6-amino group of adenine acts as a hydrogen bond donor, forming a crucial Watson-Crick base pair with the C4-keto group of thymine (B56734). This interaction is fundamental to the structural integrity and stability of the DNA double helix. pressbooks.pub The introduction of the N-(4-nitrobenzoyl) group at the N6 position physically obstructs the formation of this canonical hydrogen bond. The steric hindrance imposed by the bulky benzoyl moiety prevents the close approach and proper alignment required for the hydrogen bond donor-acceptor relationship with thymine.

While direct experimental studies on the base pairing fidelity of an oligonucleotide containing a residual N-(4-nitrobenzoyl)adenosine are not extensively documented in publicly available literature, the principles of molecular recognition and steric hindrance allow for a clear inference. The presence of the acyl group would disrupt the Watson-Crick geometry, leading to a non-canonical or mismatched-like conformation at the site of modification. Studies on other N6-substituted adenosines, such as N6-methyladenosine, have demonstrated that even a small methyl group can disrupt the standard hydrogen bonding pattern and destabilize the duplex. nih.govnih.gov It is therefore highly probable that the much larger 4-nitrobenzoyl group would lead to a significant disruption of base pairing, effectively acting as a major lesion in the DNA duplex if not removed after synthesis.

Compound NameModificationImpact on Hydrogen Bonding
2'-DeoxyadenosineNone (natural)Forms two canonical Watson-Crick hydrogen bonds with thymine. pressbooks.pub
This compoundN6-4-nitrobenzoyl groupSterically hinders the formation of Watson-Crick hydrogen bonds with thymine.
N6-MethyladenosineN6-methyl groupDisrupts standard hydrogen bonding, leading to destabilization. nih.govnih.gov

This table provides an overview of the impact of N6-position modifications on the hydrogen bonding properties of adenosine.

Analysis of the Contribution to the Thermal Stability of Oligonucleotide Duplexes

The presence of an N-acyl protecting group, such as the 4-nitrobenzoyl group on 2'-deoxyadenosine, is generally removed during the final deprotection step of oligonucleotide synthesis. If this group were to remain, it would be expected to have a profoundly destabilizing effect on the oligonucleotide duplex. This destabilization arises from two primary factors:

Disruption of Hydrogen Bonding: As discussed in the previous section, the inability to form a stable Watson-Crick base pair with thymine removes a key stabilizing interaction. The loss of these two hydrogen bonds at each modification site would significantly lower the energy required to separate the strands.

Steric Disruption of the Helix: The bulky and rigid 4-nitrobenzoyl group would likely cause a significant local distortion in the DNA double helix. This distortion would disrupt the regular B-form DNA structure and interfere with the favorable stacking interactions between the adjacent base pairs, further reducing the duplex stability. oup.com

While specific thermodynamic data for oligonucleotides containing a persistent this compound are not available, studies on other N6-alkylated adenosines provide strong evidence for this destabilizing effect. For instance, the introduction of an N6-methyl group into an RNA duplex has been shown to be thermodynamically destabilizing by 0.5–1.7 kcal/mol. nih.govnih.gov Given that the 4-nitrobenzoyl group is substantially larger and more disruptive than a methyl group, its destabilizing effect would be considerably greater. Research on other bulky base modifications has consistently shown a decrease in thermal stability. nih.gov

The following table summarizes the general effects of different types of base modifications on the thermal stability of DNA duplexes, providing a comparative context for the expected impact of the N-(4-nitrobenzoyl) group.

Modification TypeExampleGeneral Effect on Duplex Stability (Tm)Reference
N6-Alkylation N6-MethyladenosineDestabilizing nih.govnih.gov
Bulky Adducts Oxidized Guanine LesionsDestabilizing nih.gov
Backbone Modification N-acetyl moietyDestabilizing oup.com
Expected Effect This compound Highly Destabilizing Inferred

This interactive data table illustrates the expected contribution of various modifications to the thermal stability of oligonucleotide duplexes.

Advanced Methodologies and Future Research Directions for 2 Deoxy N 4 Nitrobenzoyl Adenosine

Computational Chemistry and Molecular Modeling Approaches

Computational methods have become indispensable in modern chemistry for predicting molecular behavior, thereby reducing the need for extensive empirical experimentation. For protected nucleosides like 2'-Deoxy-N-(4-nitrobenzoyl)adenosine, these approaches provide profound insights into their structural dynamics, reactivity, and potential for creating new, functional analogs.

Conformational Analysis of Protected Deoxyadenosine (B7792050) Derivatives

The biological function and reactivity of nucleoside derivatives are intrinsically linked to their three-dimensional structure. The conformation of the furanose ring (sugar pucker) and the orientation of the nucleobase relative to the sugar (the glycosidic torsion angle, χ) are of particular importance. Computational studies, often complemented by Nuclear Magnetic Resonance (NMR) data, are used to explore the conformational landscape of these molecules. nih.govresearchgate.net

Key Conformational Parameters of Deoxyadenosine Derivatives:

Parameter Description Common States Influence of N⁶-Protecting Group
Glycosidic Torsion (χ) Rotation around the N9-C1' bond. anti (base away from sugar), syn (base over sugar) Can sterically hinder the syn conformation, favoring anti. nih.govnih.gov
Sugar Pucker Conformation of the deoxyribose ring. C2'-endo (S-type), C3'-endo (N-type) Can influence the S/N equilibrium, affecting local helix structure. researchgate.netmdpi.com

| Exocyclic Torsion (γ) | Rotation around the C4'-C5' bond. | g+, t, g- | Affects the orientation of the 5'-hydroxyl group for phosphoramidite (B1245037) chemistry. |

Simulation of Protecting Group Reactivity, Selectivity, and Cleavage Events

The primary role of the N⁶-(4-nitrobenzoyl) group is to prevent unwanted side reactions at the exocyclic amine during oligonucleotide synthesis. Computational chemistry allows for the simulation of the acylation and deprotection steps. Quantum mechanical calculations can model the electron distribution within the molecule, explaining why the N⁶-amino group is a primary site for acylation.

The 4-nitrobenzoyl group is classified as a standard protecting group, typically removed under basic conditions, such as with aqueous or ethanolic ammonia (B1221849). nih.gov The electron-withdrawing nitro group makes the amide's carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack during the deprotection (cleavage) step compared to a simple benzoyl group. Simulations can model the reaction pathway of this hydrolysis, helping to optimize deprotection conditions (e.g., reagent concentration, temperature, and time) to ensure complete removal of the group without degrading the newly synthesized oligonucleotide chain. nih.gov This is particularly important when other, more labile, modified nucleosides are present in the sequence. nih.gov

Rational Design of Novel Deoxyadenosine Analogs with Tailored Properties

Rational design uses structural and mechanistic insights to create new molecules with specific functions. escholarship.org Computational modeling is a cornerstone of this approach, enabling the in silico design and evaluation of novel nucleoside analogs before their synthesis is attempted. acs.orgnih.gov

Starting with the this compound framework, chemists can design analogs with modified properties. For example, by modeling the introduction of different substituents on the purine (B94841) ring or the sugar moiety, it is possible to predict their effects on base pairing, stacking interactions, and recognition by enzymes or other binding partners. escholarship.orgnih.gov This is crucial for developing therapeutic oligonucleotides (e.g., antisense agents or siRNAs) with enhanced stability, binding affinity, or cellular uptake. umich.eduresearchgate.net The protected this compound serves as a versatile platform for these synthetic explorations, allowing for modifications at other positions before the final deprotection step restores the native adenine (B156593) functionality where desired. nih.gov

Integration with Automated Synthesis Platforms and Process Intensification

The translation of modified nucleosides from laboratory curiosities to commercially viable products, such as oligonucleotide therapeutics, hinges on the ability to produce them at scale. This requires moving beyond traditional batch chemistry towards more integrated, efficient, and automated manufacturing processes.

Challenges and Innovations in Scalable and Efficient Production of Modified Nucleosides

| Purification | Separating the desired product from closely related impurities and unreacted starting materials is difficult. | Advanced Chromatography: Techniques like weak partitioning chromatography for more efficient separation of products. nih.gov | Higher purity of the final product with reduced processing time. |

Process intensification, defined as a strategy to achieve a significant increase in output relative to time, volume, or cost, is a key driver of innovation in this field. repligen.comyoutube.com By redesigning processes, for instance moving from batch to continuous manufacturing, significant improvements in productivity and reductions in cost and environmental impact can be realized. repligen.comyoutube.com For a compound like this compound, this could involve streamlined, multi-gram synthesis protocols that are both flexible and scalable. nih.gov Automated DNA synthesizers are a prime example of process intensification, where the repetitive steps of oligonucleotide chain elongation are performed in a controlled and efficient manner. santiago-lab.comdrugtargetreview.com

Emerging Applications in Nucleic Acid Engineering and Functional Materials

While this compound is primarily an intermediate, its role as a protected building block enables the creation of highly sophisticated nucleic acid-based technologies. The ability to precisely control the chemical identity of each base during synthesis is the foundation of nucleic acid engineering.

This protected nucleoside is essential for the synthesis of custom DNA oligonucleotides used in various applications:

Therapeutics: In antisense oligonucleotides or siRNA, chemical modifications are introduced to improve stability against nucleases, enhance binding to target mRNA, and reduce off-target effects. The synthesis of these complex molecules relies on protected phosphoramidites, including those derived from this compound. umich.edu

Diagnostics: DNA probes used in techniques like PCR or for in situ hybridization often contain modifications (e.g., fluorophores, quenchers) that require a synthetic route using protected nucleosides.

DNA Nanotechnology: The construction of DNA-based nanostructures and devices, such as DNA origami, requires high-fidelity synthesis of specific DNA strands. nih.gov The use of protected monomers ensures the precise assembly of these complex architectures.

Beyond these areas, there is growing interest in using DNA as a scaffold for functional materials. The nitrobenzoyl group itself possesses specific electronic properties. While typically removed, it is conceivable that in certain material science contexts, the protected nucleoside could be incorporated into a polymer or material where the nitroaromatic moiety provides a specific function (e.g., as an optical or electronic component) before a final, on-demand deprotection step unmasks the adenine base for biological recognition or further chemical reaction.

Exploration of Chemically Modified Oligonucleotides for Advanced Research Tools

Chemically modified oligonucleotides are short nucleic acid polymers that have been altered to enhance their properties for specific applications. These modifications can be made to the phosphate (B84403) backbone, the sugar moiety, or the nucleobase. The introduction of a 4-nitrobenzoyl group to the N6 position of 2'-deoxyadenosine (B1664071) creates a molecule tailored for specific uses in the synthesis of these advanced research tools.

The primary function of the N-(4-nitrobenzoyl) group is to serve as a protecting group for the exocyclic amino group of adenine during automated solid-phase oligonucleotide synthesis. This protection is crucial to prevent unwanted side reactions during the phosphoramidite coupling cycles. The choice of protecting group is critical, as it must be stable throughout the synthesis and then be cleanly and efficiently removed during the final deprotection step.

The 4-nitrobenzoyl group, being an electron-withdrawing moiety, influences the lability of the acyl bond. Compared to the more common benzoyl group, the nitro group in the para position makes the carbonyl carbon more electrophilic, which can facilitate its removal under specific deprotection conditions. This allows for a more controlled and potentially milder deprotection strategy, which is particularly important when synthesizing oligonucleotides containing other sensitive modifications.

The synthesis of oligonucleotides containing this compound would typically follow the well-established phosphoramidite chemistry. The protected nucleoside is first converted into a phosphoramidite monomer. This monomer is then used in an automated DNA synthesizer to be sequentially coupled to a growing oligonucleotide chain attached to a solid support. After the desired sequence is assembled, the oligonucleotide is cleaved from the support, and all protecting groups, including the N-(4-nitrobenzoyl) group, are removed.

The resulting chemically modified oligonucleotides can be employed in a variety of advanced research applications, including:

Antisense technology : Oligonucleotides designed to bind to specific mRNA sequences, thereby inhibiting gene expression. nih.gov The modifications can enhance nuclease resistance and binding affinity. nih.gov

Small interfering RNAs (siRNAs) : Short double-stranded RNA molecules that can trigger the degradation of specific mRNAs. google.com

Aptamers : Oligonucleotides that can fold into specific three-dimensional structures to bind to target molecules with high affinity and specificity.

Probes for molecular diagnostics : Labeled oligonucleotides used to detect specific DNA or RNA sequences.

The precise impact of incorporating a nucleoside derived from this compound on the final properties of the oligonucleotide, such as hybridization affinity and nuclease resistance, would be a subject of detailed research.

PropertyDescriptionRelevance in Oligonucleotide-Based Research
Hybridization Affinity The strength of binding between the modified oligonucleotide and its complementary target sequence.Higher affinity can lead to more potent and specific effects in applications like antisense therapy and diagnostics.
Nuclease Resistance The ability of the oligonucleotide to resist degradation by cellular enzymes (nucleases). nih.govIncreased resistance enhances the stability and duration of action of the oligonucleotide in a biological environment.
Specificity The ability of the oligonucleotide to bind only to its intended target sequence, minimizing off-target effects.Crucial for therapeutic applications to avoid unintended side effects and for the accuracy of diagnostic probes.

Expanding the Scope of N-Protected Deoxyadenosine Analogs for Novel Academic Investigations

The exploration of N-protected deoxyadenosine analogs extends beyond their role as building blocks for oligonucleotide synthesis. These molecules themselves can be subjects of academic investigation, providing insights into molecular recognition, enzyme-substrate interactions, and the development of novel therapeutic agents.

The 4-nitrobenzoyl group in this compound offers a unique chemical handle for a variety of investigations. The nitro group can be chemically reduced to an amino group, which can then be used for further functionalization, such as the attachment of fluorescent dyes, biotin, or other reporter molecules. This would allow for the creation of novel probes to study DNA-protein interactions or to develop new diagnostic assays.

Furthermore, the study of how the N-(4-nitrobenzoyl) modification affects the biological activity of deoxyadenosine itself can be a fruitful area of research. Deoxyadenosine and its analogs are known to interact with various enzymes and receptors. For instance, adenosine (B11128) derivatives are well-known ligands for adenosine receptors, which are involved in a multitude of physiological processes. nih.gov Investigating the interaction of this compound with these targets could lead to the discovery of new selective agonists or antagonists.

The synthesis of a library of N-acyl deoxyadenosine analogs with varying substituents on the benzoyl ring could be a systematic approach to probe structure-activity relationships. By comparing the biological activities of these analogs, researchers can gain a deeper understanding of the molecular requirements for binding and activity at specific biological targets.

Research AreaPotential Application of this compound and its Derivatives
Enzyme Inhibition Studies As a potential inhibitor or substrate for enzymes involved in nucleoside metabolism, such as adenosine deaminase or kinases.
Receptor Binding Assays To investigate its affinity and selectivity for different subtypes of adenosine receptors or other purinergic receptors. nih.gov
Development of Molecular Probes After reduction of the nitro group, for the attachment of reporter groups to study biological processes.
Prodrug Design The N-(4-nitrobenzoyl) group could be designed to be cleaved by specific enzymes in a target tissue, releasing the active deoxyadenosine analog.

Q & A

Basic Synthesis

Q: How is 2'-Deoxy-N-(4-nitrobenzoyl)adenosine synthesized, and what key reaction conditions ensure successful acylation of the exocyclic amine? A: The synthesis involves reacting 2'-deoxyadenosine with 4-nitrobenzoyl chloride in anhydrous tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) to promote N-acylation. Critical steps include:

  • Protecting the 5'- and 3'-hydroxyl groups of the ribose moiety with trityl groups to prevent O-acylation byproducts.
  • Stirring at room temperature for 30 minutes, followed by quenching with dilute HCl (4 M) to protonate unreacted base.
  • Purification via recrystallization or silica gel chromatography. Confirm structure using ¹H NMR (aromatic protons at δ 8.2–8.4 ppm) and LC-MS (expected [M+H]⁺) .

Advanced Synthesis

Q: What strategies mitigate competing O-acylation versus N-acylation during synthesis? A: To achieve regioselective N-acylation:

  • Use bulky protecting groups (e.g., trityl) on the ribose hydroxyls to sterically hinder O-acylation.
  • Employ mild bases like DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the exocyclic amine.
  • Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) and isolate intermediates via flash chromatography. Post-reaction deprotection with 0.1 M HCl in dioxane ensures removal of acid-labile groups without degrading the nitrobenzoyl moiety .

Basic Characterization

Q: Which spectroscopic and chromatographic methods confirm the identity and purity of this compound? A: Essential techniques include:

  • ¹H/¹³C NMR : Aromatic protons (δ 8.2–8.4 ppm) and carbonyl carbons (~170 ppm) confirm the nitrobenzoyl group.
  • HRMS : Validate molecular ion ([M+H]⁺) with <2 ppm mass error.
  • HPLC : Use a C18 column with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (gradient: 5%–70% acetonitrile over 20 min) to assess purity (>95%). Retention time should match standards like 2'-deoxyadenosine derivatives .

Advanced Characterization

Q: How can researchers resolve discrepancies in reported melting points or solubility data? A: Discrepancies often arise from polymorphs or residual solvents. To address:

  • Recrystallize from ethanol or DCM/hexane and characterize polymorphs via X-ray powder diffraction (XRPD).
  • Conduct thermogravimetric analysis (TGA) to detect solvent retention.
  • Standardize solubility tests in pH 1.2–7.4 buffers at 25°C, using UV-Vis (λmax ~260 nm) for quantification. Compare with analogs like Methyl 6-O-(4-nitrobenzoyl)-α-D-glucopyranoside (solubility ~2 mg/mL in PBS) .

Stability Studies

Q: What experimental designs assess the hydrolytic stability of the 4-nitrobenzoyl group in aqueous buffers? A: Design:

  • Incubate the compound in buffers (pH 2.0, 7.4, 9.0) at 37°C.
  • Withdraw aliquots at 0, 24, 48, and 72 hours; quench with 0.1% formic acid.
  • Analyze via HPLC to quantify parent compound degradation.
  • Use LC-MS/MS to identify hydrolysis products (e.g., free adenosine). Compare kinetics with N-(4-nitrobenzoyl)glycine (t½ ~12 h at pH 7.4) .

ADMET Profiling

Q: Which in vitro assays evaluate metabolic stability and transporter interactions? A: Critical assays:

  • Microsomal stability : Human liver microsomes + NADPH; measure t½ using LC-MS/MS.
  • Caco-2 permeability : Assess intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high permeability).
  • P-gp efflux : MDCK-MDR1 cells; efflux ratio >2 suggests P-gp substrate.
  • Predict logP and pKa using ACD/Labs software (analogous to ’s methods for benzoic acid derivatives) .

Data Contradictions

Q: How should researchers address conflicting reports on biological activity in enzyme inhibition assays? A: To resolve contradictions:

  • Standardize assay conditions (e.g., ATP concentration, enzyme source).
  • Use radiometric assays ([γ-³²P]ATP) to avoid UV interference from the nitro group.
  • Validate with surface plasmon resonance (SPR) for binding kinetics.
  • Cross-reference structural analogs (e.g., 2'-deoxy-N-trifluoroacetyladenosine in ) to identify substituent effects .

Advanced Data Analysis

Q: How can researchers analyze contradictory cytotoxicity data across cell lines? A: Strategies include:

  • Test the compound in isogenic cell lines (wild-type vs. DNA repair-deficient) to identify mechanism-specific toxicity.
  • Perform metabolomic profiling to detect cell line-specific metabolic activation (e.g., nitroreductase activity).
  • Use RNA-seq to correlate cytotoxicity with expression of adenosine receptor subtypes (e.g., A2A) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.